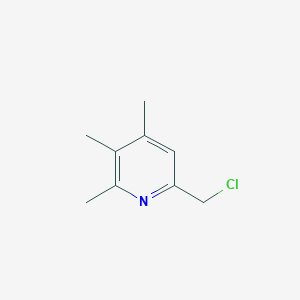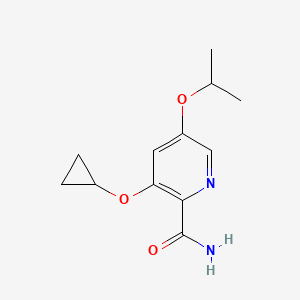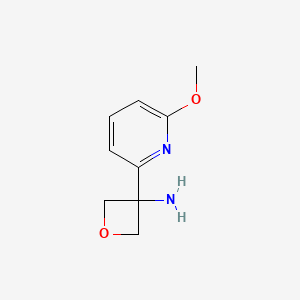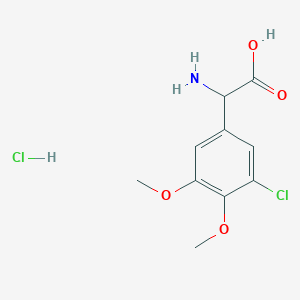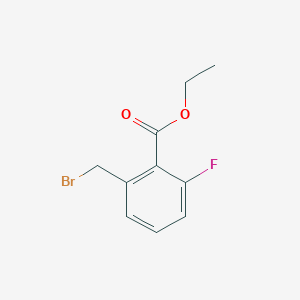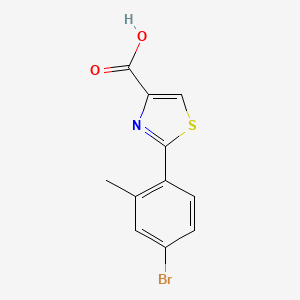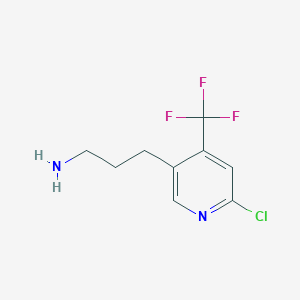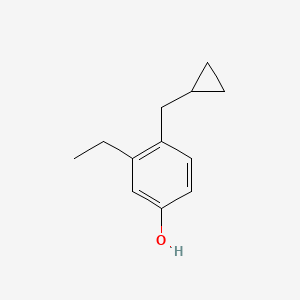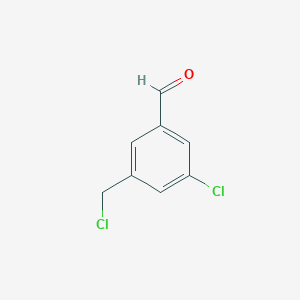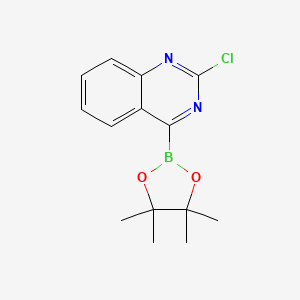
2-Chloroquinazolin-4-ylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroquinazolin-4-ylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group attached to a quinazoline ring, which is further substituted with a chlorine atom at the 2-position. The molecular formula of this compound is C14H16BClN2O2, and it has a molecular weight of 290.55 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinazolin-4-ylboronic acid pinacol ester typically involves the reaction of 2-chloroquinazoline with a boronic acid derivative in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroquinazolin-4-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group can yield boronic acids, while substitution reactions can produce a variety of quinazoline derivatives .
Aplicaciones Científicas De Investigación
2-Chloroquinazolin-4-ylboronic acid pinacol ester has several applications in scientific research:
Biology: The compound is investigated for its potential as a biochemical probe and in the development of bioactive molecules.
Medicine: Research explores its potential as a precursor for the synthesis of pharmaceutical compounds with anticancer, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 2-Chloroquinazolin-4-ylboronic acid pinacol ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in catalysis. The quinazoline ring can interact with various biological targets, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanophenylboronic acid pinacol ester: Similar in structure but with a cyano group instead of a chlorine atom.
Phenylboronic acid pinacol ester: Lacks the quinazoline ring and chlorine substitution.
Uniqueness
2-Chloroquinazolin-4-ylboronic acid pinacol ester is unique due to the presence of both the boronic ester group and the quinazoline ring with a chlorine substitution. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C14H16BClN2O2 |
|---|---|
Peso molecular |
290.55 g/mol |
Nombre IUPAC |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline |
InChI |
InChI=1S/C14H16BClN2O2/c1-13(2)14(3,4)20-15(19-13)11-9-7-5-6-8-10(9)17-12(16)18-11/h5-8H,1-4H3 |
Clave InChI |
AMQSLWQQXJZYJO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC3=CC=CC=C23)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B14853467.png)
![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)
